molecular formula C16H26NO6- B12362946 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester

Cat. No.: B12362946
M. Wt: 328.38 g/mol
InChI Key: DVTMNTVXXIJGMR-LBPRGKRZSA-M
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Description

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound features a cyclohexyl ester group and a tert-butoxycarbonyl (Boc) protecting group, which makes it useful in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification with cyclohexanol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

The process would involve large-scale reactions with appropriate safety measures and quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is unique due to its cyclohexyl ester group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C16H26NO6-

Molecular Weight

328.38 g/mol

IUPAC Name

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1

InChI Key

DVTMNTVXXIJGMR-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCCC1

Origin of Product

United States

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